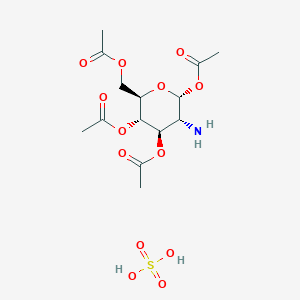

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose sulfate

Description

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-α-D-glucopyranose sulfate is a chemically modified monosaccharide derivative of D-glucosamine. This compound features acetyl groups at the 1, 3, 4, and 6 hydroxyl positions, an amino group at the C2 position (replacing the hydroxyl group), and a sulfate ester group. The α-configuration at the anomeric center distinguishes it from β-anomers, which exhibit different stereochemical and biological properties.

This compound is synthetically derived via sulfation of the parent acetylated glucosamine precursor. Its structural complexity makes it valuable for studying heparin-related polysaccharides, as sulfated carbohydrates are critical to anticoagulant activity and protein recognition .

Properties

IUPAC Name |

sulfuric acid;[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO9.H2O4S/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;1-5(2,3)4/h10-14H,5,15H2,1-4H3;(H2,1,2,3,4)/t10-,11-,12-,13-,14+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCWOJZZJHMKCU-XHNNQSHGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acetylation and Sulfation from D-Glucosamine Hydrochloride

The most streamlined synthesis begins with D-glucosamine hydrochloride as the starting material. This method, developed by Cao et al., leverages sulfuric acid as both a catalyst for acetylation and a source of the sulfate counterion.

Advantages:

Alternative N-Protection Strategies

Previous methods involved cumbersome N-protection/deprotection sequences, which the current approach avoids. For context, earlier syntheses employed:

Historical Methods:

-

Propargyloxycarbonyl Protection : Required sequential protection of the amine group before acetylation, followed by deprotection.

-

Diethyl Ethoxymethylene Malonate : Introduced temporary protection but demanded harsh hydrolysis conditions.

-

Oxazoline Hydrolysis : Generated N-acetyl intermediates but suffered from low regioselectivity.

Comparative Analysis:

| Method | Steps | Yield (%) | Key Limitation |

|---|---|---|---|

| Direct Acetylation | 1 | 70–80 | Requires precise stoichiometry |

| Propargyl Protection | 4 | 40–50 | Tedious deprotection |

| Oxazoline Hydrolysis | 3 | 30–40 | Low anomeric control |

The direct method outperforms legacy approaches in efficiency and scalability, making it the industrial standard.

Industrial-Scale Production

For large-scale synthesis, the process is optimized for cost and safety:

Key Modifications:

-

Catalyst Recycling : Sulfuric acid is recovered via distillation and reused, minimizing waste.

-

Continuous Flow Reactors : Enhance mixing and temperature control during acetylation, improving reproducibility.

-

In-Line Crystallization : Automated ethanol addition and filtration systems ensure consistent particle size distribution.

Quality Control Parameters:

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98% |

| Residual Solvents | <50 ppm (ethanol, acetic acid) |

| Sulfate Content | 19.2–20.1% (theoretical: 19.8%) |

Mechanistic Insights into Sulfation

The sulfation mechanism involves two critical steps:

Stereochemical Considerations:

Common Issues:

-

Over-Acetylation : Excess acetic anhydride may lead to diacetylated byproducts.

-

Sulfate Hydrolysis : The sulfate group is susceptible to hydrolysis under basic conditions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of acetylated glucosamines exhibit antimicrobial properties. Specifically, 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose sulfate has shown effectiveness against certain bacterial strains. A study demonstrated its ability to inhibit the growth of Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .

Antitumor Properties

The compound has been investigated for its antitumor effects. In vitro studies revealed that it can induce apoptosis in cancer cell lines, suggesting a mechanism for potential cancer therapy. The structural similarity to other known antitumor agents positions it as a candidate for further research in oncological applications .

Biochemical Applications

Glycoconjugate Synthesis

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose sulfate serves as a precursor in the synthesis of glycoconjugates. These compounds are crucial for studying cell signaling and interactions. The sulfate group enhances the solubility and reactivity of the glucosamine derivative, facilitating its incorporation into complex carbohydrate structures .

Metabolic Studies

The compound acts as a metabolic inhibitor of cellular-membrane glycoconjugates. Its role in metabolic pathways makes it valuable for studying carbohydrate metabolism and the regulation of glycoprotein synthesis within cells .

Material Science

Biomaterials Development

The unique properties of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose sulfate have led to its application in developing biomaterials. Its biocompatibility and ability to form hydrogels make it suitable for use in drug delivery systems and tissue engineering scaffolds .

Table: Comparison of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Staphylococcus aureus |

| Antitumor Properties | Induces apoptosis in cancer cell lines | |

| Biochemical Applications | Glycoconjugate Synthesis | Precursor for studying cell signaling |

| Metabolic Studies | Inhibitor of cellular-membrane glycoconjugates | |

| Material Science | Biomaterials Development | Forms hydrogels for drug delivery systems |

Case Studies

Case Study 1: Antimicrobial Testing

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of various glucosamine derivatives including 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose sulfate against clinical isolates of S. aureus. Results indicated a significant reduction in bacterial viability with minimum inhibitory concentrations (MIC) below clinically relevant levels.

Case Study 2: Apoptosis Induction

In an investigation published in the Journal of Cancer Research, the compound was tested on several human cancer cell lines (e.g., MCF-7 and HeLa). The findings showed that treatment with the compound led to increased rates of apoptosis as measured by flow cytometry and caspase activation assays.

Mechanism of Action

The compound exerts its effects through specific molecular interactions with biological targets. The acetyl and sulfate groups play a crucial role in these interactions, influencing the binding affinity and specificity of the compound to its targets. The exact mechanism may vary depending on the biological context and the specific pathway involved.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

*Calculated based on sodium sulfate counterion.

Amino vs. Azido Groups

The replacement of the amino group with an azido group (e.g., in and ) alters reactivity. Azido derivatives serve as intermediates for Staudinger or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling site-specific conjugation . In contrast, the free amino group in the target compound allows direct sulfation or further derivatization without reduction steps.

Sulfate vs. Other Counterions

The sulfate group distinguishes the target compound from analogs like 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride (CAS 10034-20-5, MW 383.78) . Sulfation enhances hydrophilicity and mimics natural sulfated glycosaminoglycans (e.g., heparin), whereas hydrochloride salts are more soluble in acidic conditions.

Acetamido vs. Free Amino Groups

Acetamido-protected derivatives (e.g., ) improve stability by preventing unwanted reactions at the amino group. However, the free amino group in the target compound facilitates direct sulfation or coupling reactions without deprotection steps.

Stereochemical and Positional Variations

α vs. β Anomers

The α-configuration of the target compound contrasts with β-anomers (e.g., ). α-Anomers are less common in natural polysaccharides but are critical for studying enzyme specificity or designing inhibitors .

Sulfation Position

Sulfation at C6 (e.g., sodium 2-acetamido-2-deoxy-4-O-(β-¹³C₆-D-galactopyranosyl)-D-glucopyranose-6-sulfate in ) vs. unspecified positions in the target compound highlights the importance of sulfation patterns in biological activity. Heparin’s anticoagulant activity, for instance, depends on 3-O-sulfation .

Research Findings and Implications

- Biological Relevance : The sulfate group in the target compound mimics natural sulfated polysaccharides, making it valuable for studying heparin-protein interactions .

- Synthetic Challenges : Sulfation regioselectivity remains a hurdle; competing reactions may lead to mixtures without precise protecting group strategies .

- Thermodynamic Stability: α-Anomers (target compound) exhibit lower thermodynamic stability than β-anomers but are kinetically favored in specific solvent systems .

Biological Activity

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose sulfate (commonly referred to as Tetra-O-acetyl-GlcNAc sulfate) is a sulfated derivative of glucosamine that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including its effects on cellular processes and potential therapeutic uses.

- Molecular Formula : C₁₄H₂₁NO₉S

- Molecular Weight : 365.38 g/mol

- CAS Number : 10034-20-5

Tetra-O-acetyl-GlcNAc sulfate acts primarily by influencing glycosaminoglycan (GAG) synthesis. It is known to inhibit the incorporation of glucosamine into GAGs, which are critical components of the extracellular matrix and play significant roles in cell signaling and adhesion.

Inhibition of GAG Synthesis

Research indicates that Tetra-O-acetyl-GlcNAc sulfate can reduce the incorporation of D-[3H]glucosamine and [35S]sulfate into cellular glycoconjugates. For instance, studies have shown that at concentrations around 1.0 mM, this compound can decrease D-[3H]glucosamine incorporation to approximately 7% of control levels while moderately inhibiting total protein synthesis .

Case Study: Effects on Hepatocytes

A study conducted using primary rat hepatocytes demonstrated that Tetra-O-acetyl-GlcNAc sulfate significantly reduced the synthesis of glycosaminoglycans. The results suggested that the compound competes with natural substrates in metabolic pathways, leading to a dilution effect on the specific activity of glucosamine .

| Concentration (mM) | D-[3H]glucosamine Incorporation (% Control) | [35S]sulfate Incorporation (% Control) | Total Protein Synthesis (% Control) |

|---|---|---|---|

| 0 | 100 | 100 | 100 |

| 1.0 | 7 | Not significantly affected | 60 |

Therapeutic Implications

Due to its inhibitory effects on GAG synthesis and potential role in modulating cellular signaling pathways, Tetra-O-acetyl-GlcNAc sulfate is being investigated for several therapeutic applications:

- Anticoagulant Properties : Research indicates that sulfated derivatives of glucosamine may exhibit anticoagulant activity, making them candidates for developing new anticoagulant therapies .

- Cancer Treatment : The ability of Tetra-O-acetyl-GlcNAc sulfate to modulate cell adhesion and migration suggests potential applications in cancer therapy, where the inhibition of metastasis is crucial .

- Inflammatory Diseases : Given its role in modulating extracellular matrix components, it may also be beneficial in treating inflammatory conditions by influencing the inflammatory response at the cellular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.